REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([C:13]#[C:14][CH2:15]Br)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([C:13]#[C:14][CH2:15][N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C#CCBr)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Type
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CUSTOM
|
Details
|
with stirring for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
under reduced pressure and distillation of the residue under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C#CCN1CCCCC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |